molecular formula C9H10INO B14069452 1-(3-Amino-2-iodophenyl)propan-2-one

1-(3-Amino-2-iodophenyl)propan-2-one

Cat. No.: B14069452
M. Wt: 275.09 g/mol
InChI Key: CTKSQCYSSHBUEK-UHFFFAOYSA-N
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Description

1-(3-Amino-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Amino-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the use of an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(3-Amino-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols.

Scientific Research Applications

1-(3-Amino-2-iodophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

1-(3-Amino-2-iodophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 3-aminoacetophenoneThis difference in functional groups imparts unique reactivity and applications to this compound . Other similar compounds include 3-aminoacetophenone, which has an amino group but lacks the iodine atom, resulting in different chemical properties and reactivity.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(3-amino-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H10INO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5,11H2,1H3

InChI Key

CTKSQCYSSHBUEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)I

Origin of Product

United States

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